KR-32568

Overview

Description

KR-32568 is a chemical compound known for its potent cardioprotective effects. It functions as an inhibitor of the sodium/hydrogen exchanger 1 (NHE-1), with an inhibitory concentration (IC50) of 230 nanomolar . This compound has shown significant promise in restoring cardiac systolic function and reducing myocardial infarction size in various experimental models .

Mechanism of Action

Target of Action

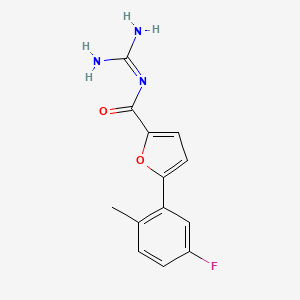

KR-32568, also known as QJ7D8A9YGY, N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide, or [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine, primarily targets the sodium/hydrogen exchanger-1 (NHE-1) . The NHE-1 is a membrane protein that plays a crucial role in regulating intracellular pH by removing a proton from the cell in exchange for an extracellular sodium ion .

Mode of Action

This compound acts as an inhibitor of the NHE-1 . It binds to the NHE-1, preventing it from exchanging hydrogen ions for sodium ions, thereby inhibiting its function . This inhibition is concentration-dependent, with an IC50 value of 230 nM .

Biochemical Pathways

The inhibition of NHE-1 by this compound affects the acid-base balance within cells . Under normal conditions, NHE-1 helps maintain pH homeostasis by removing protons from the cell. When NHE-1 is inhibited, this can lead to a decrease in intracellular pH, affecting various biochemical pathways .

Result of Action

The inhibition of NHE-1 by this compound has been shown to have cardioprotective effects . For instance, it can reduce infarct size and the total number of ventricular premature beats in anesthetized rats . These effects suggest that this compound could potentially be used in the treatment of myocardial ischemic diseases .

Biochemical Analysis

Biochemical Properties

[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine plays a crucial role in biochemical reactions, particularly as an inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit NHE-1-mediated rabbit platelet swelling induced by intracellular acidification . The nature of these interactions involves the binding of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine to the active site of NHE-1, thereby preventing the exchange of sodium and hydrogen ions across the cell membrane.

Cellular Effects

The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine on various types of cells and cellular processes are profound. This compound has been observed to reduce infarct size and the total number of ventricular premature beats during ischemia/reperfusion in an anesthetized rat model . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation, indicating its potential in protecting cardiac cells from ischemic damage.

Molecular Mechanism

The molecular mechanism of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine involves its action as an NHE-1 inhibitor. By binding to the active site of NHE-1, this compound prevents the exchange of sodium and hydrogen ions, thereby reducing intracellular acidification and subsequent cellular damage . Additionally, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine have been observed to change over time. The compound exhibits stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained protection against ischemic damage and reduced incidence of arrhythmias in in vitro and in vivo studies . These findings suggest that [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine maintains its efficacy over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine vary with different dosages in animal models. Studies have shown that this compound dose-dependently reduces infarct size and the total number of ventricular premature beats during ischemia/reperfusion . At higher doses, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine significantly reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation. Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound.

Metabolic Pathways

[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is involved in several metabolic pathways, particularly those related to ion exchange and cellular stress responses. The compound interacts with enzymes such as NHE-1, which plays a critical role in regulating intracellular pH and ion homeostasis . By inhibiting NHE-1, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine affects metabolic flux and metabolite levels, ultimately contributing to its cardioprotective effects.

Transport and Distribution

The transport and distribution of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine within cells and tissues involve interactions with specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell. The localization and accumulation of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine in cardiac tissues are particularly noteworthy, as they contribute to its cardioprotective effects .

Subcellular Localization

The subcellular localization of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is primarily within the cytoplasm, where it interacts with NHE-1 and other biomolecules. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine are influenced by its subcellular localization, as it needs to be in proximity to NHE-1 to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: KR-32568 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the furan-2-ylcarbonyl group and its subsequent attachment to a guanidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. This includes stringent control of reaction conditions, purification processes such as high-performance liquid chromatography (HPLC), and quality assurance measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: KR-32568 primarily undergoes substitution reactions, particularly in the formation of its furan-2-ylcarbonyl and guanidine groups. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Organic solvents like DMSO, catalysts, and reagents such as fluorophenyl derivatives.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include the final this compound compound and its intermediates, which are typically characterized and purified using techniques like HPLC .

Scientific Research Applications

KR-32568 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sodium/hydrogen exchanger inhibitors.

Biology: Investigated for its effects on cellular processes involving ion exchange and intracellular pH regulation.

Medicine: Explored for its cardioprotective properties, particularly in the context of ischemia and reperfusion injury.

Comparison with Similar Compounds

Cariporide: Another NHE-1 inhibitor with similar cardioprotective effects.

Zoniporide: Known for its use in reducing ischemic injury in cardiac tissues.

EMD-87580: Exhibits similar inhibitory effects on NHE-1 and is used in cardiovascular research.

Uniqueness of KR-32568: this compound stands out due to its potent inhibitory concentration (IC50 of 230 nanomolar) and its demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce myocardial infarction size and improve cardiac function highlights its potential as a therapeutic agent .

Biological Activity

KR-32568 is a potent inhibitor of the sodium/hydrogen exchanger isoform-1 (NHE-1), with significant implications for cardioprotection and cellular ion regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Overview of this compound

- Chemical Structure : this compound is chemically identified as N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide.

- CAS Number : 852146-73-7

- IC50 : The compound exhibits an inhibitory concentration (IC50) of 230 nanomolar, indicating its potency as an NHE-1 inhibitor .

This compound primarily targets the sodium/hydrogen exchanger 1 (NHE-1), which plays a crucial role in maintaining intracellular pH and ionic balance. By inhibiting NHE-1, this compound prevents excessive sodium influx and calcium overload during ischemic events, thereby mitigating cellular damage.

Biochemical Pathways

The inhibition of NHE-1 by this compound influences several biochemical pathways:

- Acid-base Balance : Reduces intracellular acidification.

- Cardioprotective Effects : Demonstrated to significantly reduce myocardial infarction size and improve cardiac function in preclinical models .

- Signaling Pathways : Involvement of the phosphoinositide 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways in mediating cardioprotection .

Cardioprotective Effects

This compound has been extensively studied for its cardioprotective properties, particularly in models of ischemia and reperfusion injury. Research indicates that it effectively restores cardiac contractile function ex vivo and reduces infarct size in vivo.

Case Study: Ischemia/Reperfusion Injury in Rats

A study involving anesthetized rat models demonstrated that administration of this compound during ischemic events led to:

- Reduced Infarct Size : Significant decrease in myocardial damage compared to control groups.

- Improved Cardiac Function : Enhanced recovery of contractile function post-reperfusion .

Comparative Analysis with Other NHE-1 Inhibitors

To understand the unique properties of this compound, it is useful to compare it with other known NHE-1 inhibitors:

Safety and Toxicology

While this compound shows promising biological activity, its safety profile requires thorough evaluation. Preliminary studies indicate minimal toxicity at therapeutic doses, but comprehensive toxicological assessments are necessary to ensure clinical applicability.

Properties

IUPAC Name |

N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLDHYBZLVASJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463814 | |

| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852146-73-7 | |

| Record name | KR-32568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852146737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KR-32568 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KR-32568 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7D8A9YGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: KR-32568 acts as a selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). [, ] This protein plays a crucial role in maintaining intracellular pH balance. By inhibiting NHE-1, this compound prevents excessive sodium influx and subsequent calcium overload in cells, particularly during ischemic events. [, ]

A: Studies in anesthetized rat models of ischemia/reperfusion heart injury demonstrated that this compound significantly reduces infarct size. [] This protective effect is attributed to the reduced sodium and calcium overload in cardiac cells during ischemia and reperfusion, mitigating cell damage and improving heart function. []

A: Research indicates that this compound's cardioprotective action may involve the phosphoinositide 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways. [] Inhibiting PI3K, Akt, or PKG attenuated the NHE-1 suppression and cardioprotection induced by this compound, suggesting their involvement in the process. []

A: Research explored whether this compound's neuroprotective effect in stroke models was linked to the voltage-gated proton channel Hv1. [] While both wild-type and Hv1 knockout rats showed reduced infarct size and edema with this compound treatment, the study found no evidence that Hv1 negatively impacted the drug's benefits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.